N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide
Overview
Description
N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of a formyl group, a methoxy group, and an acetamide group attached to a phenoxyethyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide typically involves the reaction of 4-formyl-2-methoxyphenol with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Formyl-2-methoxyphenol is reacted with ethylamine in the presence of a suitable solvent, such as ethanol, to form the intermediate N-[2-(4-formyl-2-methoxyphenoxy)ethyl]amine.
Step 2: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-Carboxy-2-methoxyphenoxyethylacetamide.
Reduction: 4-Hydroxy-2-methoxyphenoxyethylacetamide.
Substitution: Various substituted phenoxyethylacetamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and acetamide groups may also contribute to the compound’s overall biological activity by influencing its solubility and binding affinity.
Comparison with Similar Compounds
N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide can be compared with other similar compounds such as:
- N-ethyl-2-(4-formylphenoxy)acetamide
- N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- 2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
These compounds share structural similarities but differ in the substituents attached to the phenoxy or acetamide groups
This compound stands out due to its unique combination of formyl, methoxy, and acetamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-formyl-2-methoxyphenoxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(15)13-5-6-17-11-4-3-10(8-14)7-12(11)16-2/h3-4,7-8H,5-6H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHCBKQYXVUUTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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